molecular formula C12H11NOS B8419405 1-[3-Methyl-4-(1,3-thiazol-4-yl)phenyl]-1-ethanone

1-[3-Methyl-4-(1,3-thiazol-4-yl)phenyl]-1-ethanone

Cat. No.: B8419405
M. Wt: 217.29 g/mol
InChI Key: KGUJHGBPHOTLSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-Methyl-4-(1,3-thiazol-4-yl)phenyl]-1-ethanone is a useful research compound. Its molecular formula is C12H11NOS and its molecular weight is 217.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

1-[3-methyl-4-(1,3-thiazol-4-yl)phenyl]ethanone

InChI

InChI=1S/C12H11NOS/c1-8-5-10(9(2)14)3-4-11(8)12-6-15-7-13-12/h3-7H,1-2H3

InChI Key

KGUJHGBPHOTLSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C)C2=CSC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 3-methyl-4-(1,3-thiazol-4-yl)phenyl trifluoromethanesulfonate from step 3 (2.60 g, 8.05 mmol) in dioxane (75 ml) was added tributyl(1-ethoxyvinyl)tin (3.5 g, 9.66 mmol), tetrakis(triphenylphosphine) palladium (930 mg, 0.805 mmol), lithium chloride (850 mg, 20.0 mmol), and the mixture was heated at reflux temperature for 8 hours. The reaction mixture was cooled down to room temperature, and diluted with ethyl acetate. The whole was washed with saturated potassium fluoride aqueous solution, and the precipitate was removed by filteration through celite. The resulting solution was extracted with ethyl acetate. The organic layer was concentrated in vacuo. To the residue was added THF (50 ml), 2N HCl aqueous solution (50 ml), and the mixture was heated at reflux temperature for 8 hours. The reaction mixture was cooled down to room temperature, made neutral by addition of NaHCO3, and extracted with ethyl acetate. The organic layer was washed with brine, dried over MgSO4, and concentrated in vacuo. The residue was purified by flash chromatography eluting with ethyl acetate-hexane (1:5) to give title compound (714 mg, 41% yield).
Name
3-methyl-4-(1,3-thiazol-4-yl)phenyl trifluoromethanesulfonate
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
850 mg
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
930 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
41%

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